Scaffold-Level Differentiation: 2,3-Disubstituted Pyrazine Core Versus 2,5,6-Trisubstituted Pyrazine Zika Virus Protease Inhibitors
The compound's 2,3-disubstituted pyrazine core is structurally distinct from the 2,5,6-trisubstituted pyrazine series that has been characterized in primary literature as allosteric inhibitors of Zika virus NS2B-NS3 protease. The lead compound from the 2,5,6-trisubstituted series (compound 47) achieved an IC₅₀ of 130 nM against ZVpro and a cellular EC₆₈ of 300–600 nM [1]. The target compound features a furan-3-yl group at position 3 and an acetamidomethyl linker at position 2 of the pyrazine ring, which creates different steric and electronic constraints on binding relative to the trisubstituted series [2]. No direct head-to-head comparison data between these two scaffold classes have been published.
| Evidence Dimension | Scaffold substitution pattern |
|---|---|
| Target Compound Data | 2,3-disubstituted pyrazine with 3-(furan-3-yl) and 2-(acetamidomethyl) substituents |
| Comparator Or Baseline | 2,5,6-trisubstituted pyrazine series (J. Med. Chem. 2021, IC₅₀ 130 nM vs. ZVpro; EC₆₈ 300–600 nM in ZIKV cellular assay) |
| Quantified Difference | Substitution topology differs; no quantitative comparative bioactivity data available for the target compound |
| Conditions | Scaffold comparison based on published SAR for 2,5,6-trisubstituted pyrazines [1]; target compound not directly tested in same assays. |
Why This Matters
Researchers targeting flavivirus NS2B-NS3 protease must recognize that 2,3-disubstituted and 2,5,6-trisubstituted pyrazines occupy distinct chemical spaces, and potency values from the trisubstituted series cannot be assumed for the target compound.
- [1] Li, Z.; et al. Synthesis, Structure-Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. J. Med. Chem. 2021, 64 (5), 2777–2800. View Source
- [2] MolBIC IDRLab. Compound Information: C₁₇H₁₄FN₃O₂ (2034430-98-1). SILDrug Server. View Source
